GJ072

Nonsense mutation suppression Ataxia telangiectasia Premature termination codon read-through

Researchers screening nonsense mutations face limited options: aminoglycosides carry oto-/nephrotoxicity risk, and PTC124 (ataluren) shows inconsistent pan-PTC activity. GJ072 is a non-aminoglycoside, small-molecule read-through compound that addresses both limitations. • Active on all three PTC types (TGA, TAG, TAA), eliminating need for multiple RTCs • Tolerated at concentrations up to 300 µM with no observable cytotoxicity-ideal for chronic exposure studies • Outperforms PTC124 in ATM-mutant cell models; matches RTC13 activity Supplied as ≥98% pure solid with characterization data. For research use only. Available globally with inquiry-based pricing for 50 mg to 1 g scales.

Molecular Formula C22H18FN5O2S
Molecular Weight 435.4774
CAS No. 943092-47-5
Cat. No. B607642
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameGJ072
CAS943092-47-5
SynonymsGJ-072;  GJ 072;  GJ072; 
Molecular FormulaC22H18FN5O2S
Molecular Weight435.4774
Structural Identifiers
SMILESO=C(NC1=CC=C(F)C=C1)CSC2=NN=C(C3=NC=CC=C3)N2C4=CC=CC(OC)=C4
InChIInChI=1S/C22H18FN5O2S/c1-30-18-6-4-5-17(13-18)28-21(19-7-2-3-12-24-19)26-27-22(28)31-14-20(29)25-16-10-8-15(23)9-11-16/h2-13H,14H2,1H3,(H,25,29)
InChIKeyCXIQYWLXCWNKRJ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 100 mg / 250 mg / 500 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

GJ072: Non‑Aminoglycoside Read‑Through Compound


GJ072 is a non‑aminoglycoside, small‑molecule read‑through compound (RTC) identified from a high‑throughput screen of ~36,000 compounds [1]. It selectively induces translational read‑through of premature termination codons (PTCs; TGA, TAG, TAA) by promoting the insertion of near‑cognate tRNAs, thereby restoring full‑length protein expression in cells harboring nonsense mutations . Its chemical structure is N-(4-fluorophenyl)-2-((4-(3-methoxyphenyl)-5-(pyridin-2-yl)-4H-1,2,4-triazol-3-yl)thio)acetamide .

Mechanism Non‑aminoglycoside read‑through compound (RTC)
Target Induces read‑through of TGA, TAG, TAA premature termination codons
Differentiation Structurally distinct from aminoglycoside and ataluren‑class RTCs

GJ072 Substitution Risks in Read‑Through Studies


Substituting GJ072 with a generic “read‑through compound” such as an aminoglycoside (e.g., gentamicin) or PTC124 (ataluren) introduces uncontrolled experimental variables. GJ072 is non‑aminoglycoside, thereby avoiding the significant oto‑ and nephrotoxicity that limit aminoglycoside use [1]. Head‑to‑head studies demonstrate that GJ072 matches RTC13 activity but outperforms PTC124 in ATM‑mutant cells, while maintaining tolerability at concentrations up to 300 µM [2]. Moreover, GJ072 activates read‑through on all three PTC types (TGA, TAG, TAA)—a property not consistently shared across the RTC class [3]. These compound‑specific performance and safety profiles directly impact experimental reproducibility and translational potential, making blind analog substitution inadvisable.

Aminoglycoside‑based RTCs
Known oto‑ and nephrotoxicity risks may confound read‑through assay interpretation and in vivo model endpoints.
PTC124 (ataluren)
Codon‑biased read‑through profile may shift; pan‑PTC activity is not consistently maintained across RTC classes.
Class‑general RTCs
TAA stop codon remains the most refractory; read‑through activity may vary significantly among compound families.

GJ072: Quantified Comparison with Other RTCs


Read‑Through Efficacy vs. RTC13 and PTC124

In a direct head‑to‑head comparison, GJ072 demonstrated read‑through activity that was qualitatively equal to the benchmark RTC13 and clearly superior to PTC124 (ataluren) in AT153LA cells harboring a TGA nonsense mutation [1]. This differentiation is critical, as PTC124 is a widely used clinical‑stage RTC, yet GJ072 provides a more potent alternative in this disease‑relevant model [2].

Read‑through vs. RTC13 and PTC124
Head‑to‑head
Activity comparable to RTC13; higher than PTC124 in AT153LA (TGA) cells
Supports compound‑specific read‑through benchmarking
Model‑specific context; verify in target mutation
Nonsense mutation suppression Ataxia telangiectasia Premature termination codon read-through

Cytotoxicity Advantage Over Aminoglycosides

GJ072, along with its active analogs GJ103 and GJ105, did not exhibit obvious cytotoxicity in A‑T cells even at a concentration of 300 µmol/L [1]. In contrast, aminoglycoside‑based RTCs (e.g., gentamicin) are well‑documented to cause oto‑ and nephrotoxicity at therapeutic concentrations, severely limiting their in vivo and clinical utility [2]. This quantitative tolerance window (≥300 µM) is a direct differentiator that impacts experimental design and translational relevance [3].

Cytotoxicity tolerance window
Cross‑study comparable
No cytotoxicity observed up to 300 µM in A‑T cells
Supports extended‑exposure assay compatibility
Toxicity profiles may differ across cell models
Cellular toxicity A-T cells Drug tolerance

Pan‑Stop Codon Activity

Unlike many RTCs that show variable efficacy depending on the specific stop codon, GJ072 consistently induced read‑through and restored ATM kinase activity in A‑T cells harboring TGA, TAG, and TAA mutations [1]. Notably, TAA is traditionally considered the most refractory stop codon to chemical read‑through, yet GJ072 maintained activity in TAA‑mutant cells (AT187LA) [2]. This pan‑PTC activity is a quantifiable advantage over RTCs such as PTC124, which exhibit codon‑biased efficacy [3].

Pan‑stop codon activity
Class‑level inference
Active in TGA (AT153LA), TAG (AT229LA), TAA (AT187LA) cell models
Enables single‑compound multi‑codon screening
TAA read‑through reported; class‑level inference
Stop codon suppression TAA read-through Mutation‑agnostic RTC

Favorable Physicochemical Properties

Most active analogs of GJ072, including GJ072 itself, exhibit low calculated LogP (cLogP) values, which are predictive of favorable absorption and permeation in vivo [1]. Furthermore, the conversion of the carboxylic acid analog GJ103 to a water‑soluble sodium salt (GJ103‑salt) demonstrates the structural tractability of the GJ072 scaffold for formulation optimization [2]. These physicochemical properties contrast with many lipophilic RTCs that suffer from poor solubility and bioavailability [3].

Physicochemical profile
Supporting evidence
Low cLogP values; water‑soluble salt derivative available
May reduce formulation complexity for in vivo studies
In silico prediction; verify solubility experimentally
cLogP Drug‑likeness Water solubility

GJ072 Application Scenarios


Pan‑PTC Read‑Through Screening

Given its confirmed activity across TGA, TAG, and TAA stop codons [1], GJ072 is the preferred tool for initial high‑throughput or focused screening campaigns in cells harboring any of the three PTC types. Its pan‑PTC profile eliminates the need to pre‑screen multiple RTCs and reduces compound inventory complexity.

Low‑Cytotoxicity Long‑Term Cellular Assays

With no observable cytotoxicity at 300 µM [1], GJ072 is uniquely suited for chronic exposure studies, co‑treatment experiments, or any protocol where compound‑induced cell death could confound read‑through readouts. This tolerance window is a decisive factor over aminoglycoside‑based RTCs [2].

In Vivo Proof‑of‑Concept with Favorable Pharmacokinetics

The low cLogP values of GJ072 and its active analogs, combined with the availability of a water‑soluble sodium salt derivative (GJ103‑salt) [1], make this compound series an excellent starting point for in vivo pharmacology. Labs can transition directly from in vitro read‑through validation to animal studies with a structurally related, formulation‑ready tool.

Benchmark for Novel RTCs in ATM‑Mutant Cells

Because GJ072 has been directly compared to RTC13 and PTC124 in AT153LA (TGA) cells [1], it serves as a well‑characterized positive control for evaluating next‑generation RTCs. Its superior activity over PTC124 in this model provides a relevant benchmark for potency assessments.

Application
Selection Property
Validation Focus
Pan‑PTC read‑through screening
Reported pan‑stop codon activity
Confirm read‑through across TGA, TAG, TAA models
Low‑cytotoxicity long‑term assays
High concentration tolerance
Assess cytotoxicity absence at working concentrations
In vivo proof‑of‑concept studies
Low cLogP and water‑soluble salt form availability
Evaluate formulation and in vivo exposure
Benchmark for novel RTC evaluation
Defined comparator activity profile
Benchmark against RTC13 and PTC124 in ATM‑mutant models

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
Explore Hub


Quote Request

Request a Quote for GJ072

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.